Cacalol
Overview
Description
Cacalol is a natural product found in Ligularia virgaurea, Emilia abyssinica, and other organisms . It is a sesquiterpene with anti-inflammatory potential that is isolated from Psacalium decompositum, a medicinal plant with several scientific reports supporting its anti-inflammatory activity .
Synthesis Analysis
A simple synthesis of the natural product cacalol has been developed that proceeds in seven steps and 21−25% overall yield. Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin .
Molecular Structure Analysis
The molecular formula of Cacalol is C15H18O2 . The IUPAC name is (5 S )-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo [f] 1benzofuran-9-ol . The InChI is InChI=1S/C15H18O2/c1-8-5-4-6-11-12 (8)10 (3)13-9 (2)7-17-15 (13)14 (11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 .
Chemical Reactions Analysis
Four new modified eremophilanes, angulifolide (1) and angulifolins A-C (2-4), and two new triacetylglucosides (7 and 8) were isolated from Roldana angulifolia, together with several known compounds. The structures of the new compounds were elucidated by spectroscopic analysis and chemical reactions .
Physical And Chemical Properties Analysis
The molecular weight of Cacalol is 230.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 230.130679813 g/mol and the Monoisotopic Mass is 230.130679813 g/mol . The Topological Polar Surface Area is 33.4 Ų .
Scientific Research Applications
Antioxidative and Neuroprotective Properties
Cacalol, a sesquiterpene isolated from Cacalia delphiniifolia Sleb et Zucc, has been identified for its potent antioxidative activity. It exhibits a significant effect in protecting neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, suggesting a potential for neuroprotection (Shindo, Kimura, & Iga, 2004).
Anti-Cancer Properties
Cacalol demonstrates a substantial anti-proliferative effect on breast cancer cells. It induces apoptosis by modulating the Akt-SREBP-FAS signaling pathway. Additionally, cacalol in combination with chemotherapeutic drugs like Taxol and cyclophosphamide can synergistically induce apoptosis and partially overcome chemo-resistance in breast cancer models (Liu et al., 2011).
Anti-Inflammatory Properties
Cacalol acetate, derived from Psacalium decompositum, displays significant anti-inflammatory effects. It regulates the NF-κB signaling pathway, which is crucial in inflammatory diseases. This suggests potential application in the development of innovative anti-inflammatory agents (Mora-Ramiro et al., 2020).
Future Directions
While specific future directions for Cacalol research are not mentioned in the search results, one study demonstrated that cacalol has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . This suggests that future research could further explore the potential of Cacalol in cancer treatment.
Relevant Papers
Several papers were found during the search. One paper discusses the anti-inflammatory potential of Cacalol . Another paper presents a simple synthesis of Cacalol . A third paper discusses the isolation of new compounds from Roldana angulifolia, including modified eremophilanes . Lastly, a paper discusses the anti-proliferation effect of Cacalol on breast cancer cells .
properties
IUPAC Name |
(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUBABGIIEJNV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947263 | |
Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cacalol | |
CAS RN |
24393-79-1 | |
Record name | Cacalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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